Dfgyvae

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

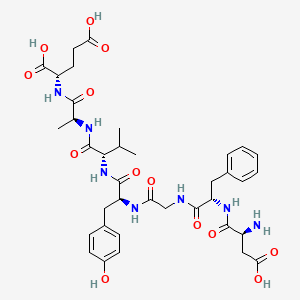

DFGYVAEは、その潜在的な生物学的活性のために科学界で大きな関心を集めているペプチド化合物です。 これはYVAEペプチドの誘導体であり、コレステロール生合成に関与する酵素である3-ヒドロキシ-3-メチルグルタリル-コエンザイムAレダクターゼ(HMG-CoAレダクターゼ)の阻害効果について研究されています .

準備方法

合成経路と反応条件

DFGYVAEの合成は通常、固相ペプチド合成(SPPS)を伴います。これはペプチドの製造に広く用いられている方法です。このプロセスは、C末端アミノ酸を固体樹脂に結合することから始まり、それに続いて保護されたアミノ酸を順次付加していきます。各アミノ酸は、N,N’-ジイソプロピルカルボジイミド(DIC)とヒドロキシベンゾトリアゾール(HOBt)などのカップリング試薬を使用して、成長中のペプチド鎖にカップリングされます。 ペプチド鎖の組み立て後、ペプチドは樹脂から切断され、脱保護されて最終生成物が得られます .

工業生産方法

This compoundの工業生産は、ペプチドの効率的かつ再現可能な合成を可能にする自動ペプチド合成装置を使用してスケールアップすることができます。 高性能液体クロマトグラフィー(HPLC)の使用は、合成されたペプチドを精製し、所望の純度レベルを実現するために不可欠です .

化学反応の分析

反応の種類

DFGYVAEは、次のようなさまざまな化学反応を起こします。

酸化: ペプチドは、システイン残基間にジスルフィド結合を形成するように酸化されることがあります。

還元: 還元反応は、ジスルフィド結合を切断し、チオール基に戻すことができます。

一般的な試薬と条件

酸化: 過酸化水素またはヨウ素は、酸化剤として使用できます。

還元: ジチオトレイトール(DTT)またはトリス(2-カルボキシエチル)ホスフィン(TCEP)は、一般的な還元剤です。

生成される主な生成物

これらの反応から生成される主な生成物は、ジスルフィド結合パターンまたはアミノ酸配列が変化した修飾ペプチドであり、これらはペプチドの生物学的活性を影響を与える可能性があります .

科学研究への応用

This compoundは、次のような幅広い科学研究への応用があります。

化学: ペプチド合成とコンフォメーション分析の研究のためのモデルペプチドとして使用されます。

生物学: コレステロール生合成において重要な役割を果たすHMG-CoAレダクターゼの阻害剤としての役割について調査されています。

医学: HMG-CoAレダクターゼの阻害効果のために、高コレステロール血症および心血管疾患の治療における潜在的な治療的応用があります。

科学的研究の応用

DFGYVAE has a wide range of scientific research applications, including:

Chemistry: Used as a model peptide for studying peptide synthesis and conformational analysis.

Biology: Investigated for its role as an inhibitor of HMG–CoA reductase, which is crucial in cholesterol biosynthesis.

Medicine: Potential therapeutic applications in treating hypercholesterolemia and cardiovascular diseases due to its inhibitory effects on HMG–CoA reductase.

Industry: Utilized in the development of peptide-based drugs and as a reference compound in analytical techniques

作用機序

DFGYVAEは、HMG-CoAをメバロン酸に変換する酵素であるHMG-CoAレダクターゼを競合的に阻害することでその効果を発揮します。これはコレステロール生合成の重要なステップです。酵素の活性部位に結合することで、this compoundは基質が触媒部位にアクセスすることを防ぎ、コレステロール産生を減少させます。 この機序は、コレステロールレベルを低下させるために広く使用されている薬剤であるスタチン類の機序に似ています .

類似化合物の比較

類似化合物

- SFGYVAE

- FGYVAE

- GFYVAE

- YVAE

比較

This compoundは、その特定のアミノ酸配列により、類似の化合物の中でもユニークな存在です。これは、HMG-CoAレダクターゼに対する阻害活性を高めています。 Fアミノ酸残基のフェニルラジカルとDおよびF残基のカルボニルアミドの存在により、酵素の活性部位への結合親和性が向上し、アナログと比較してより強力な阻害剤となります .

類似化合物との比較

Similar Compounds

- SFGYVAE

- FGYVAE

- GFYVAE

- YVAE

Comparison

DFGYVAE is unique among its similar compounds due to its specific amino acid sequence, which confers higher inhibitory activity against HMG–CoA reductase. The presence of the phenyl radical in the F amino-acid residue and the carbonyl amide of D and F residues enhances its binding affinity to the enzyme’s active site, making it a more potent inhibitor compared to its analogs .

特性

分子式 |

C37H49N7O13 |

|---|---|

分子量 |

799.8 g/mol |

IUPAC名 |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C37H49N7O13/c1-19(2)31(36(55)40-20(3)32(51)42-25(37(56)57)13-14-29(47)48)44-35(54)27(16-22-9-11-23(45)12-10-22)41-28(46)18-39-34(53)26(15-21-7-5-4-6-8-21)43-33(52)24(38)17-30(49)50/h4-12,19-20,24-27,31,45H,13-18,38H2,1-3H3,(H,39,53)(H,40,55)(H,41,46)(H,42,51)(H,43,52)(H,44,54)(H,47,48)(H,49,50)(H,56,57)/t20-,24-,25-,26-,27-,31-/m0/s1 |

InChIキー |

RRCWAJVJCDGGKS-UQPWSHDPSA-N |

異性体SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)N |

正規SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-[5-[2-hydroxyethyl(methyl)amino]pentyl]cyclohexyl]-N-methyl-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B10771040.png)

![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-chlorophenoxy)butanoate](/img/structure/B10771046.png)

![2-Amino-4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-1-(1,3-dihydroisoindol-2-yl)butane-1,4-dione](/img/structure/B10771056.png)

![8-Bromo-5-[3-(pyridin-4-yl)phenyl]-1,2,3,4-tetrahydro-1,6-benzodiazocin-2-one](/img/structure/B10771066.png)

![14-(4-methoxyphenyl)-6-oxa-11-thia-3,9,14,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),15-pentaen-13-one](/img/structure/B10771067.png)

![Benzenemethanaminium, N-[4-[[4-[(4-ethoxyphenyl)amino]phenyl][4-[ethyl[(3-sulfophenyl)methyl]amino]-2-methylphenyl]methylene]-3-methyl-2,5-cyclohexadien-1-ylidene]-N-ethyl-3-sulfo-, inner salt](/img/structure/B10771072.png)

![[1,3-Bis(2,4-dichlorophenyl)-2-phosphonopropan-2-yl]phosphonic acid](/img/structure/B10771088.png)

![5-methyl-N-(4-morpholin-4-ylphenyl)-4-oxo-8-[4-(tritritiomethyl)piperazin-1-yl]chromene-2-carboxamide](/img/structure/B10771099.png)